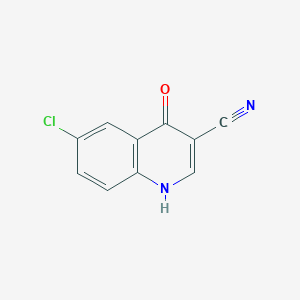

6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJOOHABEZBOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640929 | |

| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61338-16-7, 71083-61-9 | |

| Record name | 6-Chloro-4-hydroxy-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61338-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Physicochemical Properties of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Introduction

The quinolone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile binding capabilities with a multitude of biological targets. This has led to the development of numerous therapeutic agents, particularly in the realm of antibacterials.[1][2] The strategic functionalization of the quinolone ring system allows for the fine-tuning of its pharmacological and physicochemical properties. This guide focuses on a specific derivative, 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a molecule of significant interest for researchers in drug discovery. The presence of a chlorine atom at the 6-position, a ketone at the 4-position, and a crucial carbonitrile group at the 3-position imparts a unique electronic and steric profile.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the core physicochemical properties of this compound, supported by field-proven experimental protocols and workflows. Understanding these characteristics is paramount for predicting its behavior in biological systems, designing effective delivery systems, and ensuring its stability and quality for research and potential therapeutic applications.

Section 1: Core Molecular and Physical Properties

A foundational understanding begins with the molecule's basic identity and physical characteristics. These properties are the primary identifiers and dictate the compound's general handling and processing requirements.

| Property | Data | Source |

| Chemical Structure |  | - |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₀H₅ClN₂O | [3] |

| Molecular Weight | 204.61 g/mol | [3] |

| Appearance | Expected to be a solid, likely off-white to yellow crystalline powder. | General knowledge based on similar quinolone structures.[4][5] |

| Melting Point | Not publicly documented. Requires experimental determination (see Section 5). | - |

Causality Insight: The planar, aromatic nature of the quinoline core, combined with the polar oxo and nitrile groups, facilitates strong intermolecular interactions (π-π stacking and dipole-dipole forces). This typically results in a crystalline solid with a relatively high melting point, indicating a stable crystal lattice.

Section 2: Spectroscopic and Spectrometric Characterization

Unambiguous structural confirmation is the bedrock of chemical research. A multi-faceted spectroscopic approach ensures the identity and purity of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution.

-

¹H NMR Analysis (Predicted, in DMSO-d₆):

-

~12.0-13.0 ppm (singlet, 1H): This broad singlet corresponds to the N-H proton at the 1-position. Its chemical shift can be concentration-dependent.

-

~8.5-8.8 ppm (singlet, 1H): The proton at the 2-position (H-2) is expected to be a sharp singlet, significantly downfield due to the anisotropic effects of the adjacent carbonyl and the ring nitrogen.

-

~7.5-8.2 ppm (multiplets, 3H): These signals belong to the aromatic protons on the benzene ring (H-5, H-7, H-8). Their specific splitting patterns (e.g., doublets, doublet of doublets) will be dictated by their coupling constants, confirming the 6-chloro substitution pattern.

-

-

¹³C NMR Analysis (Predicted, in DMSO-d₆):

-

~175-180 ppm: The carbonyl carbon (C-4) is the most downfield signal.

-

~115-120 ppm: The nitrile carbon (C≡N).

-

~100-150 ppm: A complex region containing the remaining aromatic and vinyl carbons. The carbon bearing the chlorine (C-6) and the nitrile-substituted carbon (C-3) will have distinct chemical shifts.

-

~90-95 ppm: The carbon at the 3-position (C-3), which is adjacent to the nitrile group.

-

Expertise & Experience: While 1D NMR provides the core data, complex quinolone structures often benefit from 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign each proton to its corresponding carbon and resolve any overlapping aromatic signals.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule.

-

~3200-3000 cm⁻¹ (broad): N-H stretching vibration.

-

~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.

-

~2230-2210 cm⁻¹ (sharp, strong): C≡N (nitrile) stretching. This is a highly characteristic peak.

-

~1650-1630 cm⁻¹ (strong): C=O (ketone) stretching of the 4-oxo group.

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~800-700 cm⁻¹: C-Cl stretching vibration.

UV-Visible (UV-Vis) Spectroscopy

The conjugated quinolone system is a strong chromophore, making UV-Vis spectroscopy a valuable tool for quantitative analysis and for monitoring reactions.

-

Expected Absorption: Quinolone derivatives typically exhibit multiple strong absorption bands due to π → π* transitions.[2][6] For this compound, one would expect:

-

A band around 270-300 nm .

-

A second, longer-wavelength band around 315-330 nm .[6]

-

-

Causality Insight: The exact position (λ_max) and intensity (molar absorptivity) of these bands are sensitive to the solvent environment and pH.[6] In acidic conditions, protonation of the quinoline nitrogen can cause a hypsochromic (blue) shift, while in basic conditions, deprotonation of the N-H group can lead to a bathochromic (red) shift. This behavior is critical for developing pH-dependent analytical methods.

Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the compound's fragmentation, further confirming its structure.

-

Molecular Ion (M⁺): A prominent peak cluster would be expected at m/z 204 and 206 .

-

Isotopic Pattern: The key diagnostic feature will be the M/M+2 isotopic pattern in an approximate 3:1 ratio , which is the characteristic signature of a molecule containing one chlorine atom.

-

Key Fragments: Common fragmentation pathways would likely involve the loss of small, stable molecules such as CO (carbonyl group), HCN (from the nitrile and ring), and the chlorine radical (Cl•).

Section 3: Acidity, Lipophilicity, and Solubility Profile

These three interconnected properties are arguably the most critical for drug development, governing how a compound is absorbed, distributed, and interacts with biological systems.

Acidity and Basicity (pKa)

The pKa value defines the extent of ionization at a given pH. For this compound, two sites are relevant:

-

The N-H proton at position 1: This proton is acidic due to the electron-withdrawing effects of the adjacent carbonyl and aromatic system. Its deprotonation at basic pH yields an anion.

-

The ring nitrogen at position 10 (quinoline nitrogen): This nitrogen is weakly basic and can be protonated at acidic pH.

Determining the pKa is essential as ionization dramatically affects solubility, membrane permeability, and receptor binding.[7]

Lipophilicity (LogP/LogD)

Lipophilicity, the "greasiness" of a molecule, is a key predictor of its ability to cross biological membranes.

-

LogP (Partition Coefficient): Measures the distribution of the neutral form of the molecule between octanol and water.

-

LogD (Distribution Coefficient): Measures the distribution of all species (neutral and ionized) at a specific pH. For an ionizable compound like this, LogD is the more physiologically relevant parameter.

Expertise & Experience: At a pH below the N-H pKa and above the quinoline nitrogen pKa, the molecule will be neutral and its LogD will approximate its LogP. As the pH becomes more acidic or basic, ionization will increase aqueous solubility and cause the LogD value to decrease significantly.

Aqueous Solubility

The solubility of a compound is a prerequisite for its absorption and bioavailability. Quinolone derivatives are often characterized by poor aqueous solubility.[1]

-

Intrinsic Solubility (S₀): This is the solubility of the neutral, un-ionized form of the compound. It is expected to be low.

-

pH-Dependent Solubility: Solubility will increase significantly at pH values where the molecule is ionized (i.e., at pH > pKa of the N-H group and pH < pKa of the ring nitrogen).[1] This behavior can be leveraged in formulation design. For example, preparing a salt form of the compound can dramatically improve its dissolution rate.

Section 4: Compound Stability Assessment

Ensuring a compound's stability is critical for obtaining reliable experimental data and for determining its shelf-life as a potential drug substance.[8][9] Stability testing evaluates the impact of environmental factors like temperature, humidity, and light.[10][11]

-

Forced Degradation (Stress Testing): The compound is intentionally exposed to harsh conditions (e.g., strong acid, strong base, oxidation, high heat, UV light) to identify potential degradation products and pathways.[12] This is crucial for developing stability-indicating analytical methods.

-

ICH Stability Studies: For regulatory purposes, formal stability studies are conducted under controlled conditions as defined by the International Council for Harmonisation (ICH).[10]

Section 5: Experimental Protocols and Workflows

The following section provides validated, step-by-step protocols for determining the key physicochemical properties discussed. These protocols are designed to be self-validating by including system suitability and calibration steps.

General Physicochemical Characterization Workflow

This workflow outlines the logical sequence of experiments for characterizing a new batch of the compound.

Caption: Logical workflow for the comprehensive physicochemical characterization of the title compound.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility, a gold standard method.

-

Preparation: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer in a sealed glass vial. The goal is to have undissolved solid remaining at equilibrium.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the saturated solution (supernatant) from the excess solid.

-

Quantification:

-

Accurately dilute a known volume of the supernatant with a suitable solvent (e.g., acetonitrile/water).

-

Analyze the concentration of the dissolved compound using a calibrated HPLC-UV method.

-

Construct a calibration curve using standard solutions of known concentrations.

-

-

Calculation: Determine the solubility in mg/mL or µM by comparing the sample response to the calibration curve.

Caption: Workflow for determining equilibrium aqueous solubility via the shake-flask method.

Protocol: Determination of pKa by Potentiometric Titration

This method relies on monitoring pH changes upon the addition of a titrant.[7]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure it remains soluble throughout the titration.

-

System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).

-

Acidic Titration: Acidify the solution to a low starting pH (e.g., pH 2.0) with a standardized strong acid (e.g., 0.1 M HCl).

-

Titration: Titrate the solution by adding small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each addition.

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis). This will generate a sigmoidal titration curve.[7]

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the inflection point of the titration curve.

-

The pH at the inflection point is equal to the pKa of the ionizable group. Multiple inflection points will be observed if the pKa values are sufficiently separated.

-

Caption: Workflow for pKa determination using potentiometric titration.

Conclusion

This compound is a molecule with a rich physicochemical profile defined by its rigid, aromatic core and influential functional groups. Its low intrinsic aqueous solubility is pH-dependent, a critical factor that can be manipulated for formulation. The compound possesses characteristic spectroscopic signatures (NMR, IR, UV, MS) that allow for its unambiguous identification and quantification. Its stability profile, determined through systematic stress testing, will dictate its handling and storage requirements. The comprehensive data and protocols provided in this guide equip researchers with the necessary knowledge to confidently utilize this compound in drug discovery and development programs, facilitating the journey from initial synthesis to advanced biological evaluation.

References

- Wikipedia. Stability testing (pharmaceutical).

- GMP SOP. Stability testing overview for Pharmaceutical products.

- Ali, J., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.

- Rusu, A., et al. (2015). Quinolone Antibacterials: Commentary and Considerations Regarding UV Spectra and Chemical Structure. Farmacia.

- TCA Lab / Alfa Chemistry. Stability Testing of Pharmaceutical Products.

- QbD Group. (2023). The Importance of Stability Testing in Pharmaceutical Development.

- Valkenier, H., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Medicinal Chemistry.

- PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.

- ResearchGate.

- Santa Cruz Biotechnology. This compound.

Sources

- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. FCKeditor - Resources Browser [fder.unr.edu.ar]

- 5. researchgate.net [researchgate.net]

- 6. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stability testing (pharmaceutical) - Wikipedia [en.wikipedia.org]

- 9. qbdgroup.com [qbdgroup.com]

- 10. gmpsop.com [gmpsop.com]

- 11. japsonline.com [japsonline.com]

- 12. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

Spectroscopic characterization of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

These absorption bands are a strong indicator of the intact quinolone core structure. The longest wavelength absorption is particularly sensitive to substitution and solvent polarity. [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. It exploits the magnetic properties of atomic nuclei (¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb radiofrequency radiation at specific frequencies (chemical shifts) that are highly dependent on their local electronic environment.

-

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons (via spin-spin coupling).

-

¹³C NMR reveals the number of different types of carbon atoms and provides insight into their hybridization and functional group attachment.

For the title compound, NMR is essential to confirm the precise connectivity of the atoms, the substitution pattern on the aromatic ring, and the overall molecular structure.

Experimental Protocol: High-Resolution NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is an excellent choice as it effectively dissolves many quinolones and its residual proton peak does not obscure key signals. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Tuning: Place the NMR tube in the spectrometer. The instrument is then tuned to the specific sample and locked onto the deuterium signal of the solvent to maintain field stability. Shimming is performed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, more scans are required. Proton decoupling is used to simplify the spectrum to single lines for each carbon and enhance the signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum. Phasing, baseline correction, and integration (for ¹H) are performed.

Workflow for NMR Spectroscopy

Caption: General workflow for ¹H and ¹³C NMR analysis.

Expected Data and Interpretation

¹H NMR (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 12.5 - 13.5 | broad singlet | 1H | N-H (1-H) | Acidic proton, broad due to exchange and hydrogen bonding. |

| ~ 8.7 - 8.9 | singlet | 1H | C-H (2-H) | Olefinic proton adjacent to nitrile and N-H, deshielded. |

| ~ 8.1 - 8.2 | doublet (d) | 1H | C-H (5-H) | Aromatic proton ortho to C=O, deshielded. J ≈ 2 Hz. |

| ~ 7.8 - 7.9 | doublet of doublets (dd) | 1H | C-H (7-H) | Aromatic proton meta to Cl and ortho to H-8. J ≈ 9 Hz, 2 Hz. |

| ~ 7.6 - 7.7 | doublet (d) | 1H | C-H (8-H) | Aromatic proton ortho to Cl. J ≈ 9 Hz. |

¹³C NMR (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 175 - 178 | C=O (C-4) | Ketone/amide carbonyl carbon, highly deshielded. |

| ~ 145 - 148 | C-H (C-2) | Olefinic carbon adjacent to N and CN. |

| ~ 138 - 140 | C-Cl (C-6) | Aromatic carbon attached to electronegative Cl. |

| ~ 133 - 135 | C-H (C-8) | Aromatic CH. |

| ~ 128 - 130 | C-4a | Quaternary aromatic carbon at ring junction. |

| ~ 126 - 128 | C-H (C-5) | Aromatic CH. |

| ~ 124 - 126 | C-H (C-7) | Aromatic CH. |

| ~ 118 - 120 | C-8a | Quaternary aromatic carbon at ring junction. |

| ~ 115 - 117 | C≡N | Nitrile carbon, characteristic chemical shift. [6] |

| ~ 105 - 108 | C-CN (C-3) | Quaternary carbon attached to the nitrile group. |

Mass Spectrometry (MS)

Principle and Rationale

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, moderately sized molecules like quinolones, as it typically produces the intact protonated molecular ion [M+H]⁺ with minimal fragmentation.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

-

Infusion: The solution is infused into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) via a syringe pump.

-

Ionization: A high voltage is applied to the infusion capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (e.g., [M+H]⁺) are ejected into the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Workflow for Mass Spectrometry

Caption: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Expected Data and Interpretation

The molecular formula is C₁₀H₅ClN₂O. The presence of chlorine is a key isotopic signature to look for.

| m/z Value | Ion Species | Interpretation |

| 205.01 | [M+H]⁺ | The protonated molecular ion for the ³⁵Cl isotope. This should be the base peak in the molecular ion cluster. |

| 207.01 | [M+H]⁺ | The protonated molecular ion for the ³⁷Cl isotope. Its intensity should be approximately 1/3 that of the 205 peak. |

| 177 | [M+H-CO]⁺ | A potential fragment resulting from the loss of a neutral carbon monoxide (28 Da) molecule. [7] |

The observation of the isotopic pattern for chlorine (a ~3:1 ratio for [M+H]⁺ and [M+2+H]⁺) provides definitive confirmation of its presence in the molecule.

Summary and Conclusion

The spectroscopic characterization of this compound requires a synergistic application of multiple analytical techniques. Each method provides a unique and complementary piece of structural information, and together they build an irrefutable case for the compound's identity and purity.

| Technique | Key Information Provided |

| FT-IR | Confirms presence of N-H, C=O, and C≡N functional groups. |

| UV-Vis | Verifies the extended π-conjugation of the quinolone chromophore. [1][2] |

| ¹H NMR | Elucidates the proton framework, including substitution pattern and connectivity. |

| ¹³C NMR | Defines the carbon skeleton of the molecule. |

| MS | Confirms the molecular weight and elemental composition (presence of one Cl atom). |

By following the detailed protocols and understanding the expected data outlined in this guide, researchers can confidently and accurately characterize this compound, ensuring the integrity and reliability of their scientific work.

References

-

Rusu, A., Imre, S., Mircia, E., & Hancu, G. (2015). Quinolone Antibacterials: Commentary and Considerations Regarding UV Spectra and Chemical Structure. Farmacia, 63(5), 708-713. Available at: [Link]

-

Garcia, A., et al. (2021). UV-Vis spectra of protected quinolones. ResearchGate. Available at: [Link]

-

Couto, M., et al. (2018). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline. ResearchGate. Available at: [Link]

-

Rusu, A., et al. (2015). General structure of the studied antibacterial quinolone derivatives. ResearchGate. Available at: [Link]

-

Rizk, M., et al. (2001). Derivative spectrophotometric analysis of 4-quinolone antibacterials in formulations and spiked biological fluids by their Cu(II) complexes. Journal of AOAC International, 84(2), 368-75. Available at: [Link]

-

Gupta, S., et al. (2021). Significant 1H and 13C NMR peaks of 1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. ResearchGate. Available at: [Link]

-

Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry Research, 13(2), 122. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Chemistry LibreTexts. Available at: [Link]

-

Khakwani, S. A., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(11), 2385-2387. Available at: [Link]

-

Pandey, A., et al. (2014). The compound 6-chloro-1,4-dihydro-4-oxo-1-(β-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. ResearchGate. Available at: [Link]

An In-depth Technical Guide to 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 6-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, and the biological activities of its derivatives, offering a valuable resource for researchers in the field.

Core Compound Identification

For clarity and precision in research and development, accurate identification of a chemical entity is paramount. This section provides the fundamental nomenclature and registration details for the title compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 71083-61-9 | N/A |

| Molecular Formula | C₁₀H₅ClN₂O | [1] |

| Molecular Weight | 204.62 g/mol | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is reliably achieved through a well-established pathway in heterocyclic chemistry. The primary synthetic route involves the acylation of an appropriately substituted aniline, followed by cyclization.

Synthetic Pathway Overview

The synthesis initiates with the acylation of 4-chloroaniline using 2-cyano-3-ethoxyacrylic acid ethyl ester. This reaction forms an enamine intermediate which, upon thermal cyclization, yields the target quinolone. This method is a variation of the Gould-Jacobs reaction, a powerful tool for the synthesis of quinoline scaffolds. The causality behind this choice of reactants lies in the electrophilic nature of the ethoxyacrylate and the nucleophilic character of the aniline, facilitating the initial condensation. The subsequent intramolecular cyclization is thermally driven, leading to the stable heterocyclic ring system.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a self-validating system for the synthesis of this compound.

Step 1: Synthesis of 2-Cyano-3-(4-chloroanilino)acrylic acid ethyl ester (Enamine Intermediate)

-

A mixture of 4-chloroaniline (12.75 g, 0.1 mol) and 2-cyano-3-ethoxyacrylic acid ethyl ester (16.9 g, 0.1 mol) is prepared.

-

The mixture is heated at 100-110°C for 1-1.5 hours. The progress of the reaction can be monitored by the cessation of ethanol evolution.

-

The reaction mixture is then cooled, and the resulting solid is recrystallized from a suitable solvent such as ethanol to yield the pure enamine intermediate.

Step 2: Synthesis of this compound (Thermal Cyclization)

-

The dried 2-cyano-3-(4-chloroanilino)acrylic acid ethyl ester is added to a high-boiling point solvent such as diphenyl ether.

-

The mixture is heated to reflux (approximately 250-260°C) for 15-30 minutes. This high temperature provides the necessary activation energy for the intramolecular cyclization.

-

Upon cooling, the cyclized product precipitates from the solution.

-

The solid is collected by filtration, washed with a non-polar solvent like hexane to remove the diphenyl ether, and then recrystallized from a polar solvent like dimethylformamide (DMF) or acetic acid to afford the pure this compound.

Chemical and Physical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and biological activity.

| Property | Value |

| Physical Form | Brown Solid |

| Melting Point | >300°C |

| Purity | Typically ≥97% |

| Storage Temperature | 0-5°C |

Note: These properties are based on commercially available data and may vary slightly between batches.

Applications in Drug Discovery and Research

While direct biological applications of this compound are not extensively documented in publicly available literature, its structural motif is a cornerstone in the development of various therapeutic agents. The quinolone core is a privileged scaffold in medicinal chemistry.

Precursor for Biologically Active Molecules

This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The presence of the reactive N-H group and the aromatic ring allows for a variety of chemical modifications.

Anticonvulsant Activity of N-Alkylated Derivatives

Research has shown that N-alkylation of the quinolone ring system can lead to compounds with significant biological activity. Specifically, a series of N-alkylated derivatives of 4-oxoquinoline-3-carbonitriles have been synthesized and evaluated for their anticonvulsant properties. This suggests that the core structure of this compound is a promising template for the design of novel central nervous system (CNS) active agents.

Experimental Workflows and Logical Relationships

The development of derivatives from the core compound follows a logical progression from synthesis to biological evaluation.

Caption: From core compound synthesis to the discovery of biologically active derivatives.

Conclusion

This compound is a synthetically accessible and versatile heterocyclic compound. Its importance lies not only in its own chemical properties but also in its role as a key intermediate for the generation of novel, biologically active molecules. The demonstrated anticonvulsant activity of its N-alkylated derivatives highlights the potential of this chemical scaffold in the development of new therapeutics for neurological disorders. Further research into the derivatization and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

Sources

Solubility and Stability of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile: A Physicochemical Profile and Methodological Guide

An In-Depth Technical Guide for Researchers

Abstract: 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a heterocyclic compound belonging to the quinolone class, a scaffold of significant interest in medicinal chemistry and materials science. Understanding its fundamental physicochemical properties, namely solubility and stability, is a critical prerequisite for its successful application in research and development. This guide provides a comprehensive overview of the theoretical and practical considerations for characterizing this molecule. It details robust, step-by-step protocols for determining aqueous and organic solubility, outlines a strategy for conducting forced degradation studies to assess chemical stability, and presents a validated analytical framework for quantification. This document is intended for researchers, chemists, and formulation scientists engaged in the development of quinolone-based molecules.

Introduction and Physicochemical Profile

This compound is a rigid, planar molecule featuring a chlorinated aromatic ring fused to a 4-pyridone system. The presence of a nitrile group at the 3-position and a chloro-substituent at the 6-position significantly influences its electronic properties and intermolecular interactions. These structural motifs are common in pharmacologically active agents, making this compound and its analogues valuable intermediates in drug discovery.

A thorough understanding of solubility is paramount as it dictates bioavailability, reaction kinetics, and formulation feasibility. Similarly, stability profiling is essential to determine storage conditions, identify potential degradants, and ensure the integrity of the compound throughout its lifecycle.

The initial characterization begins with its fundamental properties, many of which can be computationally predicted to guide experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₅ClN₂O | [1][2] |

| Molecular Weight | 204.61 g/mol | [1] |

| Monoisotopic Mass | 204.00903 Da | [2] |

| Predicted XlogP | 2.1 | [2] |

| Structure | A bicyclic heteroaromatic system | [2] |

The predicted XlogP value of 2.1 suggests moderate lipophilicity, indicating that the compound will likely exhibit limited aqueous solubility but good solubility in a range of organic solvents. The presence of the ketone and the N-H group on the pyridone ring allows for hydrogen bonding, which may slightly enhance its solubility in protic solvents.

Solubility Assessment: Methodology and Rationale

A multi-tiered approach is recommended for assessing the solubility of a new chemical entity. This typically involves an initial screening in common solvents followed by a more rigorous determination of thermodynamic equilibrium solubility.

Theoretical Framework and Solvent Selection

The molecule's structure—a largely hydrophobic core with specific hydrogen bond donor/acceptor sites—guides the choice of solvents.

-

Aprotic Polar Solvents (DMSO, DMF): These are excellent starting points for creating high-concentration stock solutions due to their ability to disrupt intermolecular hydrogen bonds and solvate a wide range of compounds. Dimethyl sulfoxide (DMSO) is the industry standard for compound archives.[3]

-

Protic Solvents (Methanol, Ethanol): These solvents can engage in hydrogen bonding with the 4-oxo and N-H moieties, potentially offering good solubility.

-

Aqueous Buffers (e.g., PBS pH 7.4): Solubility in physiologically relevant media is critical for any potential biological application. Due to the compound's acidic N-H proton, its solubility is expected to be pH-dependent, increasing at higher pH values upon deprotonation.

Experimental Protocol: Kinetic Solubility Screening

This high-throughput method provides a rapid assessment of solubility under non-equilibrium conditions, which is often sufficient for initial screening purposes. The protocol relies on precipitating the compound from a DMSO stock solution into an aqueous buffer.

Workflow for Kinetic Solubility Assessment

Caption: High-throughput kinetic solubility workflow.

Step-by-Step Methodology:

-

Stock Solution Preparation: Accurately weigh the compound and dissolve it in 100% DMSO to prepare a 10 mM stock solution.

-

Assay Plate Preparation: Add 98 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well microplate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock to the buffer, resulting in a final concentration of 200 µM with 2% DMSO.

-

Incubation: Seal the plate and shake at room temperature for 2 hours to allow precipitation to occur.

-

Separation: Filter the suspension through a 0.45 µm filter plate to remove any precipitated solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, typically HPLC-UV, against a calibration curve prepared in a 2% DMSO/buffer mixture.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

This method determines the true equilibrium solubility and is considered the gold standard. It involves equilibrating an excess of the solid compound in the solvent of interest over a longer period.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the selected solvent (e.g., water, PBS pH 7.4) in a glass vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours. This duration is typically sufficient to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand, or centrifuge them at high speed, to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase or solvent for analysis.

-

Quantification: Determine the concentration of the compound in the diluted supernatant using a validated HPLC-UV method.

Stability Profiling: A Forced Degradation Approach

Forced degradation, or stress testing, is a critical component of drug development that helps identify likely degradation products and establish degradation pathways.[4][5] This information is vital for developing stability-indicating analytical methods. The general principles are outlined in the International Conference on Harmonisation (ICH) guidelines.[5]

Predicted Degradation Pathways

Based on the quinolone chemical class, several degradation pathways can be anticipated:

-

Hydrolysis: The amide bond within the pyridone ring could be susceptible to hydrolysis under harsh acidic or basic conditions, leading to ring-opening.

-

Oxidation: The electron-rich quinolone ring system may be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.[6][7]

-

Photolysis: Quinolones are known to absorb UV light, which can lead to photodegradation.[7] The specific degradation route can be complex, involving radical mechanisms or rearrangements.

Experimental Protocol: Forced Degradation Study

The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels without being overly complex.

Workflow for Forced Degradation Studies

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of the compound at approximately 1 mg/mL in a mixture of acetonitrile and water.

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final acid concentration of 0.1 M. Heat at 60°C.

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final base concentration of 0.1 M. Heat at 60°C.

-

Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide to the sample solution. Keep at room temperature.

-

Thermal Degradation: Store the sample solution in a temperature-controlled oven at 60°C, protected from light.

-

Photostability: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Withdraw aliquots at initial, intermediate (e.g., 2, 8 hours), and final (e.g., 24 hours) time points.

-

Sample Quenching: For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

-

Analysis: Analyze all samples using the stability-indicating HPLC method described below.

Analytical Method: Stability-Indicating HPLC-UV

A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradants, impurities, or excipients.[4] Reversed-phase HPLC with UV detection is the most common technique for this purpose.

Table 2: Recommended Starting Conditions for HPLC Method Development

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent resolving power and is a standard for small molecule analysis. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure sharp peak shape for the quinolone. |

| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase chromatography.[8] |

| Gradient | 5% to 95% B over 10 minutes | A broad gradient is used initially to elute all components, including potential degradants. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |

| Detection | UV Diode Array Detector (DAD) | Set to monitor at a λmax (e.g., 275-295 nm) and collect full spectra for peak purity analysis.[8][9] |

| Injection Vol. | 2 µL | A small volume to prevent column overload. |

Method Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[9] The key aspect for a stability-indicating method is specificity , which is proven by demonstrating that the main compound peak is free from any co-eluting degradants in the stressed samples, often confirmed by peak purity analysis using a DAD.

Summary and Best Practices

The solubility and stability of this compound are foundational parameters that govern its utility. Based on its structure, the compound is expected to be sparingly soluble in aqueous media but readily soluble in polar aprotic solvents like DMSO. Its stability profile will likely be influenced by pH and exposure to light and oxidative conditions.

Recommendations for Handling and Storage:

-

Storage: For long-term storage, the compound should be kept as a solid in a tightly sealed container at -20°C, protected from light.

-

Solution Preparation: Prepare high-concentration stock solutions in anhydrous DMSO. For aqueous experiments, minimize the final DMSO concentration (ideally ≤0.5%) to avoid solubility artifacts.

-

Aqueous Solutions: Aqueous solutions should be prepared fresh and used promptly. If storage is necessary, they should be kept at 4°C and protected from light for short periods, pending experimental stability data.

This guide provides a robust framework for the systematic evaluation of these critical properties, enabling researchers to proceed with confidence in downstream applications.

References

-

Frontiers. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology. Available from: [Link]

-

National Institutes of Health (NIH). (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. PMC. Available from: [Link]

-

PubMed. (2005). The simultaneous separation and determination of five quinolone antibiotics using isocratic reversed-phase HPLC: application to stability studies on an ofloxacin tablet formulation. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

-

ResearchGate. (n.d.). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. ResearchGate. Available from: [Link]

-

PubMed. (2013). Removal and degradation characteristics of quinolone antibiotics in laboratory-scale activated sludge reactors under aerobic, nitrifying and anoxic conditions. Water Research. Available from: [Link]

-

ResearchGate. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. ResearchGate. Available from: [Link]

-

ResearchGate. (2025). Metabolites produced in fungal degradation of different quinolone antibiotics. ResearchGate. Available from: [Link]

-

Scirp.org. (2018). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. American Journal of Analytical Chemistry. Available from: [Link]

-

Quest Journals. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Journal of Research in Pharmaceutical Science. Available from: [Link]

-

PubChem. (n.d.). 6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. PubChem. Available from: [Link]

-

PubChem. (n.d.). 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)quinoline-3-carboxylic acid. PubChem. Available from: [Link]

-

ResearchGate. (2015). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. ResearchGate. Available from: [Link]

-

PubChemLite. (n.d.). This compound (C10H5ClN2O). PubChemLite. Available from: [Link]

-

ResearchGate. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. Available from: [Link]

-

International Union of Crystallography. (2004). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Acta Crystallographica Section E. Available from: [Link]

-

University of Rochester. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. University of Rochester Chemistry Department. Available from: [Link]

-

ResearchGate. (2012). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. Available from: [Link]

-

ResearchGate. (2004). 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. ResearchGate. Available from: [Link]

-

ResearchGate. (2010). 7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid. ResearchGate. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C10H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The simultaneous separation and determination of five quinolone antibiotics using isocratic reversed-phase HPLC: application to stability studies on an ofloxacin tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. questjournals.org [questjournals.org]

The Ascendant Role of Quinoline Carbonitriles in Modern Therapeutics: A Mechanistic and Methodological Exploration

An In-depth Technical Guide for Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of biological activities.[1][2][3] The introduction of a carbonitrile (-C≡N) group to this privileged structure often enhances biological efficacy and modulates physicochemical properties, making quinoline carbonitrile derivatives a particularly fertile ground for drug discovery.[4] This guide offers a deep dive into the multifaceted biological activities of these compounds, elucidating their mechanisms of action and providing robust, field-proven protocols for their evaluation.

Potent Anticancer Activity: Targeting the Engines of Malignancy

Quinoline carbonitrile derivatives have emerged as formidable anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines, including those of the breast, colon, lung, and prostate.[5][6] Their efficacy stems from the ability to interfere with multiple, fundamental processes of cancer cell proliferation and survival.

Mechanisms of Antineoplastic Action

The anticancer effects of these derivatives are not monolithic; they operate through diverse and often overlapping mechanisms:

-

Kinase Inhibition: A primary mechanism involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[7] Specific targets include Src kinase, Pim-1 kinase, and Vascular Endothelial Growth Factor Receptor (VEGFR), disrupting pathways like PI3K/Akt/mTOR that are essential for cell growth, proliferation, and angiogenesis.[4][7][8][9] For instance, certain 2-aminospiro[pyrano[3,2-c]quinoline]-3-carbonitrile derivatives have been developed as potent, non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation.[4][7]

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows these molecules to intercalate between DNA base pairs, disrupting DNA replication and transcription, ultimately leading to cell death.[1][4] This mechanism is similar to that of established anticancer drugs like doxorubicin.[1][4]

-

Tubulin Polymerization Inhibition: Several quinoline derivatives disrupt the dynamics of microtubule assembly by inhibiting tubulin polymerization.[6][10] This interference with the cytoskeleton arrests the cell cycle, typically at the G2/M phase, and induces apoptosis.[8][10]

-

Induction of Apoptosis: Beyond cell cycle arrest, these compounds can trigger programmed cell death (apoptosis) through various pathways.[11] This can be initiated by activating caspases, the key executioner enzymes of apoptosis, or by generating reactive oxygen species (ROS) that cause overwhelming oxidative stress within the cancer cells.[11][12]

Quantitative Analysis of Anticancer Activity

The anticancer potency of quinoline carbonitrile derivatives is quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50).[12] A lower value signifies greater potency. The table below summarizes the activity of representative compounds against various cancer cell lines.

| Compound Class/Derivative | Cancer Cell Line(s) | Reported IC50/GI50 (µM) | Mechanism of Action Highlight | Reference |

| 2-Aminospiro[pyrano[3,2-c]quinoline]-3-carbonitrile Derivatives | Breast Cancer | Potent Inhibition | Src Kinase Inhibition | [Ramadan M, et al. Bioorg Chem. 2021] |

| Quinolyl-thienyl Chalcones | HUVEC | 0.073 (for lead cpd.) | VEGFR-2 Kinase Inhibition | [Rizvi SU, et al. Bioorg Chem. 2018] |

| Quinoline-Chalcone Hybrids | A549, K-562 | 1.91 - 5.29 | PI3K/Akt/mTOR Pathway | [George R, et al. Bioorg Chem. 2019] |

| Quinoline-2-carboxamides | PC-3 (Prostate) | 1.29 - 2.81 | Pim-1 Kinase Inhibition | [Sliman et al. Eur J Med Chem. 2016] |

Experimental Protocol: Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the metabolic activity of cells, which serves as a reliable indicator of cell viability and proliferation.[12]

Principle: Viable cells with active metabolism possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline carbonitrile derivatives in the appropriate cell culture medium. Add these dilutions to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[12]

Visualization of Key Concepts

Caption: Workflow for the MTT Cell Viability Assay.

Broad-Spectrum Antimicrobial Potential

The emergence of multidrug-resistant (MDR) pathogens presents a grave threat to global health.[13] Quinoline carbonitrile derivatives have demonstrated significant promise as a new class of antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[13][14][15]

Mechanisms of Antimicrobial Action

-

DNA Gyrase Inhibition: Similar to the well-known fluoroquinolone antibiotics, some quinoline derivatives can target bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication, thereby inhibiting bacterial growth.

-

Peptide Deformylase (PDF) Inhibition: A series of novel quinoline derivatives have been designed as inhibitors of the peptide deformylase enzyme.[15][16] PDF is a crucial bacterial enzyme involved in protein maturation that is absent in mammals, making it an attractive and selective target for antibacterial agents.[15][16]

-

Cell Wall Disruption: Some compounds may function as fungal cell wall disruptors, compromising the structural integrity of the fungal cell and leading to lysis.[15][16]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[13][15]

| Compound/Derivative Series | Target Microorganism(s) | Reported MIC (µg/mL) | Putative Target/Mechanism | Reference |

| 6-Amino-4-methyl-1H-quinoline-2-one derivatives | Bacillus cereus, Staphylococcus, E. coli | 3.12 - 50 | Peptide Deformylase (PDF) Inhibitor | [Singh UP, et al. J Mol Struct. 2023] |

| Quinolone-3-carbonitrile derivatives | Various bacterial strains | 3.13 - 100 (µM) | Not specified | [Mini-Review, Biointerface Res Appl Chem. 2021] |

| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus, Mycobacterium tuberculosis | 2, 10 | Not specified | [Guzmán-Gutiérrez SL, et al. Molecules. 2020] |

| Quinoline-based hydroxyimidazolium hybrids 7c, 7d | Cryptococcus neoformans (Fungus) | 15.6 | Not specified | [Guzmán-Gutiérrez SL, et al. Molecules. 2020] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.

Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of the antimicrobial agent in a liquid nutrient broth. Growth is assessed after a defined incubation period.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the quinoline carbonitrile derivative in a suitable solvent (e.g., DMSO). Create two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

-

Inoculum Preparation: Grow the microbial strain overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

Novel Antiviral Activities

Viral infections remain a significant challenge for which effective treatments are often lacking.[17] Quinoline derivatives, including those with a carbonitrile moiety, have shown potential as antiviral agents against a variety of viruses.[17][18]

Mechanisms of Antiviral Action and Spectrum

The antiviral activity of quinoline derivatives has been reported against several viruses, including Dengue virus (DENV), Respiratory Syncytial Virus (RSV), and Influenza A Virus (IAV).[17][19][20]

The precise mechanisms are still under investigation but appear to target the early stages of the viral life cycle.[21] For DENV, active compounds were shown to impair the accumulation of the viral envelope glycoprotein without exhibiting direct virucidal activity.[21] For IAV, some derivatives were found to inhibit the virus transcription and replication cycle.[20]

Quantitative Analysis of Antiviral Activity

Antiviral potency is measured by the half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit viral activity by 50%.

| Compound/Derivative Series | Target Virus(es) | Reported IC50 (µM) | Key Finding | Reference |

| Novel Quinoline Derivatives | Dengue Virus Serotype 2 (DENV-2) | Low micromolar | Impairs viral envelope glycoprotein accumulation | [Al-Qahtani A, et al. Viruses. 2018] |

| Quinoline Derivative 1ae | Influenza A Virus (IAV) | 1.87 | 8.2-fold more potent than ribavirin | [Wang Y, et al. Eur J Med Chem. 2021] |

| Quinoline Derivative 1g | Respiratory Syncytial Virus (RSV) | 3.70 | High selective index (>673), low cytotoxicity | [Wang Y, et al. Eur J Med Chem. 2021] |

Anti-inflammatory Properties

Chronic inflammation is an underlying factor in many diseases, including arthritis, cardiovascular disorders, and some cancers.[22] Quinoline derivatives have been investigated as anti-inflammatory agents targeting key enzymes in the inflammatory cascade.[23][24]

Mechanism of Anti-inflammatory Action

The primary mechanism involves the inhibition of enzymes like Cyclooxygenase (COX), which are responsible for the synthesis of pro-inflammatory prostaglandins.[23][24] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the quinoline ring are critical for activity.[23] For example, quinolines bearing a carboxylic acid moiety tend to show COX-inhibition, while those with a carboxamide group may act as antagonists for other targets like TRPV1.[23] Some derivatives have also shown inhibitory action on COX-1/COX-2 and LOX enzymes.[25]

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential is assessed by the IC50 value against specific enzymatic targets or cellular inflammatory responses.

| Compound Class/Derivative | Target/Assay | Reported IC50 (µM) | Reference |

| Celecoxib-Quinoline Hybrids | COX-2 Enzyme | 0.1 - 0.11 | [Ibrahim et al. Bioorg Chem. 2019] |

| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable | [Al-Salahi R, et al. Molecules. 2020] |

Synthesis of Quinoline Carbonitrile Scaffolds

The creation of diverse libraries of these derivatives for biological screening relies on efficient and versatile synthetic methodologies. Several classic and modern synthetic routes are employed.

Key Synthetic Strategies

-

Friedländer Synthesis: A cornerstone method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, often catalyzed by acid or base.[26][27] This method is particularly useful for preparing 2- and 3-substituted quinolines.[26]

-

Combes Synthesis: This reaction involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization to form 2,4-disubstituted quinolines.[27][28]

-

Pfitzinger Synthesis: This route uses isatin and a carbonyl compound to produce quinoline-4-carboxylic acids.[27][28]

Visualization of a Synthetic Pathway

Caption: The Friedländer Synthesis for Quinoline Carbonitriles.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. ijmphs.com [ijmphs.com]

- 5. neuroquantology.com [neuroquantology.com]

- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 7. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 | Semantic Scholar [semanticscholar.org]

- 20. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. biointerfaceresearch.com [biointerfaceresearch.com]

- 26. du.edu.eg [du.edu.eg]

- 27. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 28. iipseries.org [iipseries.org]

Whitepaper: A Technical Guide to the In Silico Prediction of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Bioactivity

Introduction: The Quinoline Scaffold and the Promise of In Silico Discovery

The quinoline ring system is a privileged scaffold in drug discovery, found in natural alkaloids and synthetic compounds alike, demonstrating its versatile and potent interaction with biological targets.[5][6] The specific compound of interest, 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, possesses key structural features—a halogenated aromatic ring, a ketone, and a nitrile group—that suggest a high potential for diverse biological interactions. The chloro-substituent, in particular, is known to modulate the electronic properties and binding affinities of quinoline derivatives, often enhancing their therapeutic efficacy.[7]

Predicting the bioactivity of such a novel compound through traditional high-throughput screening is both resource- and time-intensive. Computational (in silico) approaches offer a powerful alternative, enabling rapid, cost-effective preliminary screening to generate robust hypotheses for targeted experimental validation.[8] This guide delineates a complete in silico workflow designed to elucidate the potential therapeutic applications of this compound.

Figure 1: High-level overview of the in silico bioactivity prediction workflow.

Foundational Analysis: Compound Preparation and Physicochemical Profiling

Before any bioactivity can be predicted, the compound must be correctly represented in a three-dimensional, energetically favorable conformation. This initial phase also involves calculating fundamental physicochemical properties that govern its "drug-likeness."

Protocol: 3D Structure Generation

-

Obtain SMILES String: The canonical SMILES (Simplified Molecular-Input Line-Entry System) for this compound is N#Cc1c(O)nc2cc(Cl)ccc2c1=O.

-

Convert to 3D Coordinates: Use a computational chemistry tool such as Open Babel or the online SMILES converter from the National Cancer Institute (CADD Group) to convert the 2D SMILES string into a 3D structure file (e.g., .sdf or .mol2 format).

-

Energy Minimization: The initial 3D structure is often not in its lowest energy state. Perform energy minimization using a force field like MMFF94 (Merck Molecular Force Field) to obtain a stable, low-energy conformation. This step is critical for accurate docking and pharmacophore modeling.

Physicochemical Properties and Drug-Likeness

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties consistent with known drugs. Lipinski's Rule of Five is a widely used guideline. We can predict these properties using web servers like SwissADME.

Table 1: Predicted Physicochemical Properties for the Target Compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 218.61 g/mol | ≤ 500 | Yes |

| LogP (Lipophilicity) | 1.85 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Molar Refractivity | 55.30 | 40 - 130 | Yes |

| TPSA (Topological Polar Surface Area) | 74.00 Ų | ≤ 140 Ų | Yes |

Interpretation: The compound fully complies with Lipinski's Rule of Five and exhibits a favorable TPSA, suggesting it has a high likelihood of good oral bioavailability and cell membrane permeability.[9]

Target Identification and Prioritization

The central challenge is to identify which biological macromolecules (targets) our compound is likely to interact with. A multi-pronged approach combining literature analysis and computational screening is most effective.

-

Literature Precedent: The quinoline scaffold is well-documented. Chloro-substituted quinolines have shown activity against HIV-1 Reverse Transcriptase (RT) and various cancer-related kinases.[10][11] These target classes represent a logical starting point.

-

Reverse Pharmacophore Screening: This ligand-based method uses the compound's 3D structure to search a database of pharmacophore models built from known protein-ligand binding sites. This can reveal unexpected targets.

Based on this initial analysis, we will prioritize two high-potential targets for in-depth study:

-

HIV-1 Reverse Transcriptase: Based on the strong activity of a structurally similar compound.[11][12]

-

Protein Kinase B (Akt2): A key node in cancer cell survival pathways and a known target for quinoline-type inhibitors.[10]

Structure-Based Prediction: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[13][14] It is a cornerstone of structure-based drug design.[3]

Figure 2: The experimental workflow for a molecular docking simulation.

Protocol: Molecular Docking against HIV-1 Reverse Transcriptase

This protocol uses AutoDock Vina, a widely used open-source docking program.

-

Target Preparation:

-

Download the crystal structure of HIV-1 RT from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4I2P , which contains the non-nucleoside inhibitor Rilpivirine.[13]

-

Using a molecular modeling tool like UCSF Chimera or PyMOL, prepare the protein by removing water molecules, existing ligands (Rilpivirine), and any other non-protein atoms.

-

Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges). Save the prepared protein in .pdbqt format.

-

-

Ligand Preparation:

-

Load the energy-minimized 3D structure of this compound.

-

Define rotatable bonds and save the ligand in .pdbqt format.

-

-

Grid Box Generation:

-

Define the docking search space (the "grid box"). The most reliable method is to center the grid box on the position of the co-crystallized ligand (Rilpivirine in PDB: 4I2P), ensuring it is large enough to encompass the entire binding pocket.

-

-

Execution and Analysis:

-

Run the AutoDock Vina simulation using the prepared protein, ligand, and grid box parameters.

-

The primary output is the binding affinity, reported in kcal/mol. More negative values indicate stronger predicted binding.

-

Visualize the top-ranked binding poses to analyze interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the binding pocket.

-

Predicted Docking Results (Hypothetical)

The following table presents hypothetical but realistic results from docking our compound and reference drugs against two selected targets.

Table 2: Molecular Docking Binding Affinity Scores

| Target Protein (PDB ID) | Compound | Predicted Binding Affinity (kcal/mol) | Reference Drug | Reference Binding Affinity (kcal/mol) |

| HIV-1 Reverse Transcriptase (4I2P) | This compound | -9.8 | Rilpivirine | -10.5 |

| Protein Kinase B / Akt2 (2JDR) | This compound | -8.5 | Staurosporine | -9.2 |

Interpretation: The predicted binding affinity for our compound against HIV-1 RT is strong and comparable to the known inhibitor Rilpivirine, suggesting it is a potent candidate for anti-HIV activity.[13] The binding affinity against Akt2 is also significant, indicating potential anticancer activity.[10] Visualization of the docked pose would be the next step to confirm that the compound forms meaningful interactions with key active site residues.

Ligand-Based Prediction: Pharmacophore Screening

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity.[15][16] We can screen our compound against a database of known pharmacophores to identify potential activities.

Figure 3: Workflow for a pharmacophore-based virtual screening.

Protocol: Pharmacophore Screening

-

Select a Platform: Utilize a web-based server like Pharmit or a standalone software like LigandScout.[15] These platforms contain libraries of pharmacophore models derived from protein-ligand complexes in the PDB.

-

Submit the Ligand: Upload the energy-minimized 3D structure of the compound.

-

Execute the Search: The platform will attempt to fit the compound's chemical features onto each pharmacophore model in its database.

-

Analyze Results: The output will be a list of pharmacophore models that the compound fits, ranked by a "fit score." Each hit is linked to a specific PDB entry, revealing the protein target and, by extension, its biological function.

Expected Outcome: This screening could confirm the results from docking (e.g., by hitting pharmacophores for kinases and reverse transcriptases) or suggest novel activities by matching pharmacophores for unrelated targets, such as bacterial DNA gyrase or parasitic enzymes.[17][18]

ADMET Prediction: Assessing Drug-Like Potential

A compound with high potency is useless if it is toxic or cannot reach its target in the body. ADMET prediction is a crucial step to flag potential liabilities early in the discovery process.[2][19][]

Protocol: In Silico ADMET Profiling

-

Use a Web Server: Input the compound's SMILES string into a comprehensive ADMET prediction server like pkCSM or SwissADME.

-

Generate Predictions: The server will calculate a wide range of properties based on its internal QSAR models.

-

Tabulate and Analyze: Consolidate the key predictions into a table for clear interpretation.

Table 3: Predicted ADMET Profile

| Parameter | Category | Predicted Value/Outcome | Implication for Drug Development |

| Human Intestinal Absorption | Absorption | 93% | High probability of being well-absorbed orally. |

| Caco-2 Permeability | Absorption | 0.95 (log Papp in 10⁻⁶ cm/s) | Good intestinal permeability. |

| VDss (Volume of Distribution) | Distribution | 0.25 log L/kg | Likely to be distributed in the bloodstream, less in tissues. |

| CNS Permeability | Distribution | -2.8 (logPS) | Predicted to not cross the Blood-Brain Barrier. |

| CYP2D6 Inhibitor | Metabolism | No | Low risk of drug-drug interactions via this major enzyme. |

| CYP3A4 Inhibitor | Metabolism | Yes | Potential for drug-drug interactions; requires further investigation. |